molecular formula C10H10FNO B8360193 2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanenitrile

2-(2-Fluoro-4-hydroxyphenyl)-2-methylpropanenitrile

Cat. No. B8360193
M. Wt: 179.19 g/mol
InChI Key: SOOKTDLBGCXLGH-UHFFFAOYSA-N
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Patent
US07148226B2

Procedure details

To a solution of 2-(2-Fluoro-4-methoxy-phenyl)-2-methyl-propionitrile (1.5 g, 7.8 mmol) in CH2Cl2 (75 mL) at −78° C. was added Boron tribromide (1M solution in CH2Cl2) (16 mL, 16 mmol). The solution was allowed to warm to room temperature and stir for 48 hours. The reaction was quenched with 0.5N HCl (50 mL) and poured into water (100 mL). The organic layer was separated and the aqueous was extracted with CH2Cl2 (50 mL). The combined organics were washed with water (100 mL), dried over Na2SO4, filtered and concentrated. The resulting oil was used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12].B(Br)(Br)Br>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[CH:4][C:3]=1[C:10]([CH3:14])([CH3:13])[C:11]#[N:12]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)OC)C(C#N)(C)C
Name
Quantity
16 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 48 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 0.5N HCl (50 mL)
ADDITION
Type
ADDITION
Details
poured into water (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous was extracted with CH2Cl2 (50 mL)
WASH
Type
WASH
Details
The combined organics were washed with water (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting oil was used without further purification

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
FC1=C(C=CC(=C1)O)C(C#N)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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